![molecular formula C12H20F2N2 B1490938 4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2098089-84-8](/img/structure/B1490938.png)
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Overview
Description
Scientific Research Applications
Anion Receptor Enhancement
The fluorinated derivatives, including molecules structurally related to 4,4-difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole, have been utilized in the development of neutral anion receptors. These receptors show significantly augmented affinities for anions like fluoride, chloride, and dihydrogen phosphate. Notably, the enhanced anion binding ability leads to potential applications in sensing technologies, especially for detecting phosphate anions through a visible color change (Anzenbacher et al., 2000).
Molecular Structure Analysis
Compounds structurally related to 4,4-difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole have been the subject of detailed molecular structure analysis. Studies using X-ray diffraction have elucidated the crystal structures of related pyridine derivatives, revealing conformational details that are crucial for understanding their interactions with biological targets. This information is instrumental for the design of potential inhibitors against specific enzymes, such as NAMPT, which plays a significant role in cellular metabolism and cancer research (Venkateshan et al., 2019).
Synthetic Chemistry Applications
The structural motif of 4,4-difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole serves as a key building block in synthetic chemistry, particularly in the formation of complex polycyclic systems. Research has demonstrated its utility in efficiently synthesizing difluoropiperidines, important intermediates for pharmaceuticals and agrochemicals, highlighting its versatility and potential in drug development (Surmont et al., 2009).
Pharmacological Potential
Further research into related cyclopenta[c]piperidine and pyrrolo[3,4-c]piperidine structures has explored their potential as substance P antagonists. These studies involve sophisticated synthetic routes to integrate pharmacophoric groups, aiming at therapeutic applications in pain management and neurological disorders (Wu et al., 2000).
properties
IUPAC Name |
4,4-difluoro-2-piperidin-4-yl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2/c13-12(14)4-1-9-7-16(8-11(9)12)10-2-5-15-6-3-10/h9-11,15H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJWKIWZRZVBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3CCNCC3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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